molecular formula C21H28N4O3 B2824067 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide CAS No. 1031962-34-1

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2824067
CAS No.: 1031962-34-1
M. Wt: 384.48
InChI Key: AVRIISFLBGVWOQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with an azepane (7-membered nitrogen-containing ring) and at the 4-position with a methyl group. The pyrimidine is linked via an ether oxygen to an acetamide moiety, which is further connected to a 2-ethoxyphenyl group. The molecular formula is C₂₀H₂₆N₄O₃ (MW: 370.45 g/mol), as reported in . Its structural uniqueness lies in the combination of azepane, methylpyrimidine, and ethoxyphenyl substituents, which may influence solubility, bioavailability, and target binding compared to analogs.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-27-18-11-7-6-10-17(18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRIISFLBGVWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the butyl group and the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations in Acetamide Substituents

Compounds with modified aryl groups on the acetamide nitrogen demonstrate how substituent position and electronic effects alter properties:

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Functional Groups Notable Properties
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide (Target) C₂₀H₂₆N₄O₃ 370.45 2-ethoxy (phenyl) Azepane, methylpyrimidine, ether High steric bulk from azepane; ethoxy enhances lipophilicity
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide C₂₀H₂₆N₄O₃ 370.45 3-methoxy (phenyl) Methoxy at meta position Reduced steric hindrance vs. ortho-substituted analogs
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide (from ) C₁₉H₂₄N₄O₃S 412.49 4-ethoxy (phenyl) Sulfanyl, amino-oxo pyrimidine Thioether linkage increases stability; 4-ethoxy improves π-π stacking
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₅N₃OS 273.35 Phenyl (no substituent) Thioether, dimethylpyrimidine Short C–S bond (1.759 Å) enhances planarity; perpendicular aromatic rings

Key Observations :

  • Linkage Type : Ether (target) vs. thioether () affects electronic properties. Thioethers exhibit stronger C–S bonds (1.759–1.795 Å) and altered solubility .

Pyrimidine Core Modifications

Variations in the pyrimidine substituents and heterocyclic attachments significantly impact molecular interactions:

Compound Name Pyrimidine Substituents Heterocycle Notable Features
Target Compound 2-azepane, 6-methyl Azepane 7-membered ring increases conformational flexibility and van der Waals interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () 4-thietan-3-yloxy, 6-methyl Thietane (3-membered S-ring) Compact thietane enhances metabolic stability; steric constraints may limit binding
N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide () 4-methylpiperazine, pyridinylamino Piperazine Basic piperazine improves solubility; pyridinylamino enables hydrogen bonding

Key Observations :

  • Heterocycle Size: Azepane (7-membered) vs. Larger rings like azepane may enhance hydrophobic interactions .
  • Functional Groups : Thietane () introduces sulfur but limits substituent flexibility compared to azepane .

Physicochemical and Structural Data

  • Melting Points : Analogs in (e.g., 7b , m.p. 271–272°C) highlight how bulky substituents (e.g., trimethylpyrrolopyridazine) increase thermal stability .
  • Crystallography : The target compound’s analog in shows a dihedral angle of 91.9° between aromatic rings, suggesting orthogonal orientation that may reduce π-stacking .
  • Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., thiol-displacement in ) or condensation reactions () .

Research Implications

  • Bioactivity : While direct biological data for the target compound is unavailable, structural analogs in and demonstrate that pyrimidine-acetamide hybrids often target enzymes or receptors (e.g., kinase inhibition) .
  • ADMET Properties : The ethoxy group in the target compound may enhance membrane permeability but could pose metabolic challenges (e.g., cytochrome P450 oxidation) compared to methoxy or hydroxylated analogs .

Biological Activity

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure that includes an azepane ring, a methylpyrimidine moiety, and an acetamide group. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C21H28N4O3
  • Molecular Weight : 370.453 g/mol
  • Key Functional Groups : Ether linkage, acetamide moiety, azepane ring

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize the key findings from various studies.

Antimicrobial Activity

Research has shown that compounds with similar structures often exhibit antimicrobial properties. The acetamide scaffold is known to enhance the activity against various bacterial strains. For instance:

  • Gram-positive bacteria : Compounds containing azepane and pyrimidine structures have demonstrated moderate to strong activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : The presence of specific substituents on the phenyl group can enhance activity against E. coli and Pseudomonas aeruginosa.
CompoundActivity AgainstReference
This compoundModerate against S. aureus
2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(3-methoxyphenyl)acetamideStrong against E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cancer cell proliferation, possibly through the modulation of kinase activity.
  • Cell Lines Tested : Studies have included various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Reference
MCF-715
HeLa10
A54920

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Azepane Ring : Essential for maintaining structural integrity and enhancing binding affinity to biological targets.
  • Pyrimidine Moiety : Contributes to the electronic properties that influence biological interactions.
  • Ethoxy Substitution : Modifies solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Antimicrobial Efficacy
    • A study conducted on a series of acetamide derivatives found that introducing an azepane ring significantly increased activity against resistant bacterial strains, demonstrating the importance of structural modifications in drug design.
  • Case Study on Cancer Cell Proliferation
    • In vitro experiments showed that this compound inhibited proliferation in MCF-7 cells by inducing apoptosis, indicating its potential as a chemotherapeutic agent.

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